molecular formula C22H26ClN5 B15061628 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride

1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride

Cat. No.: B15061628
M. Wt: 395.9 g/mol
InChI Key: IIFIHBPSMOIXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is a potent compound known for its immunostimulatory properties. It acts as an agonist for Toll-like receptors 7 and 8, making it a valuable molecule in immunotherapy and vaccine adjuvant research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride typically involves multi-step organic reactionsThe final step involves the addition of the hydrochloride group to form the salt .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce different functional groups to the benzyl or butyl moieties .

Scientific Research Applications

1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride has several scientific research applications:

    Immunotherapy: It is used as an agonist for Toll-like receptors 7 and 8, enhancing immune responses.

    Vaccine Adjuvants: The compound is studied for its potential to boost vaccine efficacy by stimulating the immune system.

    Cancer Research: Its immunostimulatory properties make it a candidate for cancer immunotherapy.

    Drug Delivery: The compound can be conjugated with polymers for targeted drug delivery systems

Mechanism of Action

The compound exerts its effects by binding to Toll-like receptors 7 and 8, which are pattern recognition receptors involved in the innate immune response. Upon binding, it activates signaling pathways that lead to the production of cytokines and other immune mediators. This activation enhances the body’s immune response to pathogens and can be leveraged in vaccine development and immunotherapy .

Comparison with Similar Compounds

Uniqueness: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for Toll-like receptors 7 and 8. This makes it a valuable compound for targeted immunotherapy and vaccine adjuvant research .

Properties

Molecular Formula

C22H26ClN5

Molecular Weight

395.9 g/mol

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C22H25N5.ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);1H

InChI Key

IIFIHBPSMOIXGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl

Origin of Product

United States

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